molecular formula C13H12N2O3 B287096 N-(3-acetylphenyl)-5-methyl-4-isoxazolecarboxamide

N-(3-acetylphenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No.: B287096
M. Wt: 244.25 g/mol
InChI Key: JUOHUQIZSGXFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as AM-404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM-404 is a potent inhibitor of the endocannabinoid system, which plays a crucial role in pain modulation, inflammation, and neurological disorders.

Scientific Research Applications

AM-404 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. One of the most promising applications of AM-404 is in the treatment of chronic pain. Studies have shown that AM-404 can reduce pain sensitivity by inhibiting the uptake of the endocannabinoid anandamide, which plays a crucial role in pain modulation.

Mechanism of Action

AM-404 works by inhibiting the uptake of the endocannabinoid anandamide, which is responsible for pain modulation, inflammation, and neurological disorders. Anandamide is broken down by the enzyme fatty acid amide hydrolase (FAAH), which leads to an increase in pain sensitivity and inflammation. AM-404 inhibits FAAH, thereby increasing the concentration of anandamide in the body and reducing pain sensitivity and inflammation.
Biochemical and Physiological Effects:
AM-404 has been shown to have several biochemical and physiological effects, including reducing pain sensitivity, inflammation, and neurological disorders. It has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of AM-404 is its potency and selectivity towards FAAH, making it a useful tool for studying the endocannabinoid system and its role in various diseases. However, one of the limitations of AM-404 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on AM-404, including exploring its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of AM-404 and to develop more potent and selective inhibitors of FAAH. Finally, research is needed to develop more effective methods of administering AM-404 in vivo, such as through the use of nanotechnology or other drug delivery systems.
Conclusion:
In conclusion, AM-404 is a promising compound with potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. Its potent and selective inhibition of FAAH makes it a useful tool for studying the endocannabinoid system and its role in various diseases. Further research is needed to fully elucidate the mechanism of action of AM-404 and to develop more effective methods of administering it in vivo.

Synthesis Methods

AM-404 is synthesized through a multi-step process that involves the reaction of 3-acetylphenylboronic acid with 4-bromo-5-methylisoxazole, followed by the addition of 2,4-dichlorobenzoyl chloride and triethylamine. The resulting product is then purified through column chromatography to obtain AM-404 in high purity and yield.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N-(3-acetylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C13H12N2O3/c1-8(16)10-4-3-5-11(6-10)15-13(17)12-7-14-18-9(12)2/h3-7H,1-2H3,(H,15,17)

InChI Key

JUOHUQIZSGXFHT-UHFFFAOYSA-N

SMILES

CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C(=O)C

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.